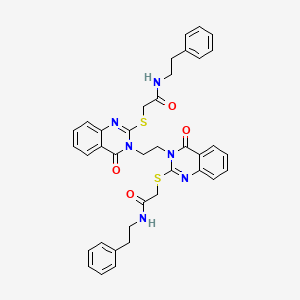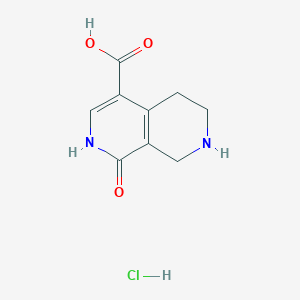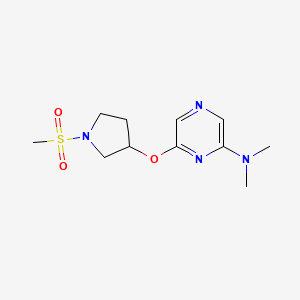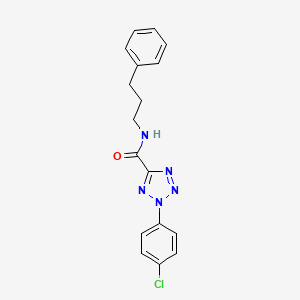
2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-phenethylacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-phenethylacetamide) is a useful research compound. Its molecular formula is C38H36N6O4S2 and its molecular weight is 704.86. The purity is usually 95%.
BenchChem offers high-quality 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-phenethylacetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-((3,3'-(ethane-1,2-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-phenethylacetamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Protocols
Research has demonstrated innovative green synthesis methods for creating bisquinoline derivatives, highlighting environmental-friendly approaches in chemical synthesis. For instance, a study outlined a protocol for synthesizing sulfur-linked bisquinolines through a double Friedlander reaction in water, showcasing a green method for producing conformationally rigid compounds with potential applications in medicinal chemistry and material science (Paul, Muthusubramanian, & Bhuvanesh, 2011).
Metal–Organic Frameworks (MOFs)
Flexible dicarboxylate ligands have been synthesized and used to construct copper metal–organic systems, demonstrating the versatility of these compounds in forming complex structures with potential applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).
Polymer Synthesis
Bifunctional initiators based on similar chemical structures have been utilized in polymer chemistry, particularly in the synthesis of poly(N-isovaleryl ethyleneimine), indicating the relevance of such compounds in developing new polymeric materials with specific properties (Swamikannu et al., 1986).
Catalysis
Compounds incorporating bisoxazoline ligands have been studied for their catalytic activities, such as in the epoxidation of alkenes and oxidation of sulfides, highlighting their potential role in enhancing the efficiency of chemical reactions and synthesis of valuable chemical products (Javadi et al., 2015).
Antibacterial Activity
The synthesis and characterization of coordination polymers based on bis bidentate ligands have been investigated for their in vitro antibacterial activity, suggesting that compounds with similar structural features could have potential applications in developing new antimicrobial agents (Patel & Patel, 2011).
properties
IUPAC Name |
2-[4-oxo-3-[2-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]ethyl]quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O4S2/c45-33(39-21-19-27-11-3-1-4-12-27)25-49-37-41-31-17-9-7-15-29(31)35(47)43(37)23-24-44-36(48)30-16-8-10-18-32(30)42-38(44)50-26-34(46)40-22-20-28-13-5-2-6-14-28/h1-18H,19-26H2,(H,39,45)(H,40,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJFCEXAZWOGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)




![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)


![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide](/img/structure/B2546890.png)

